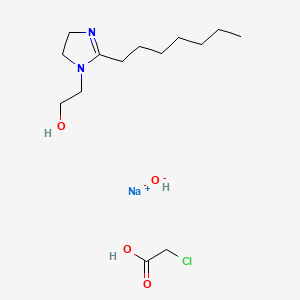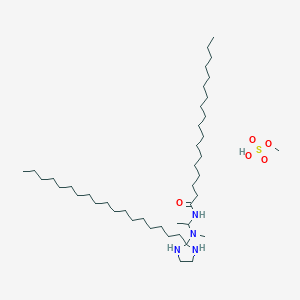
Sodium; 2-chloroacetic acid; 2-(2-heptyl-4,5-dihydroimidazol-1-yl)ethanol; hydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium; 2-chloroacetic acid; 2-(2-heptyl-4,5-dihydroimidazol-1-yl)ethanol; hydroxide is a complex chemical compound with the molecular formula C14H28ClN2NaO4 and a molecular weight of 346.826 g/mol . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium; 2-chloroacetic acid; 2-(2-heptyl-4,5-dihydroimidazol-1-yl)ethanol; hydroxide involves the reaction of 2-chloroacetic acid with 2-(2-heptyl-4,5-dihydroimidazol-1-yl)ethanol in the presence of sodium hydroxide . The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product’s formation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed in precise proportions. The reaction is monitored closely to maintain optimal conditions, such as temperature and pH, to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Sodium; 2-chloroacetic acid; 2-(2-heptyl-4,5-dihydroimidazol-1-yl)ethanol; hydroxide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloroacetic acid moiety can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydroxide and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products’ formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Aplicaciones Científicas De Investigación
Sodium; 2-chloroacetic acid; 2-(2-heptyl-4,5-dihydroimidazol-1-yl)ethanol; hydroxide has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.
Biology: The compound is employed in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: It has potential therapeutic applications, including as an antimicrobial agent.
Mecanismo De Acción
The mechanism of action of sodium; 2-chloroacetic acid; 2-(2-heptyl-4,5-dihydroimidazol-1-yl)ethanol; hydroxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. Additionally, its surfactant properties allow it to disrupt cell membranes, leading to antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
- Acetic acid, chloro-, reaction products with 2-heptyl-4,5-dihydro-1H-imidazole-1-ethanol and sodium hydroxide
- Caprylic acid, aminoethylethanolamine amide-imidazoline, dicarboxymethylated, disodium salt
Uniqueness
Sodium; 2-chloroacetic acid; 2-(2-heptyl-4,5-dihydroimidazol-1-yl)ethanol; hydroxide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its wide range of applications make it a valuable compound in various fields .
Propiedades
| 68608-64-0 | |
Fórmula molecular |
C12H24N2O.C2H3ClO2.HNaO C14H28ClN2NaO4 |
Peso molecular |
346.82 g/mol |
Nombre IUPAC |
sodium;2-chloroacetic acid;2-(2-heptyl-4,5-dihydroimidazol-1-yl)ethanol;hydroxide |
InChI |
InChI=1S/C12H24N2O.C2H3ClO2.Na.H2O/c1-2-3-4-5-6-7-12-13-8-9-14(12)10-11-15;3-1-2(4)5;;/h15H,2-11H2,1H3;1H2,(H,4,5);;1H2/q;;+1;/p-1 |
Clave InChI |
QVYIAHOSBDIXIQ-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCC1=NCCN1CCO.C(C(=O)O)Cl.[OH-].[Na+] |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Octadecanamide, N-[2-[(aminocarbonyl)(2-hydroxyethyl)amino]ethyl]-](/img/structure/B13763363.png)



![4-[benzyl(ethyl)amino]benzenediazonium;tin(4+);hexachloride](/img/structure/B13763383.png)

![9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]amino]-4-hydroxy-](/img/structure/B13763393.png)


![2,4,6-Trinitrophenol--N,N-diethyl-2-{2-[(4-propylphenyl)sulfanyl]-1H-benzimidazol-1-yl}ethan-1-amine (2/1)](/img/structure/B13763410.png)
